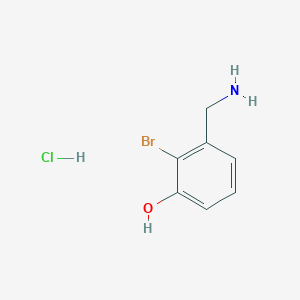
4-(3-Fluoro-4-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)piperidine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of the corresponding nitro compound, 3-fluoro-4-methylnitrobenzene, followed by cyclization with piperidine. This process can be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
4-Fluorophenylpiperidine: A similar compound with a fluorine atom on the phenyl ring.
4-Methylphenylpiperidine: A similar compound with a methyl group on the phenyl ring.
Uniqueness
4-(3-Fluoro-4-methylphenyl)piperidine is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination of substituents can significantly influence its chemical properties, reactivity, and potential applications compared to other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Clave InChI |
PZDMNFLBAUEMFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCNCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)




![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)




![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)


